molecular formula C10H11BrN4OS B14918022 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole

5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole

Cat. No.: B14918022
M. Wt: 315.19 g/mol
InChI Key: BQXHXCZHXNPJEM-UHFFFAOYSA-N
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Description

5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, a brominated methoxybenzyl group, and a thioether linkage, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-methoxybenzyl alcohol and 1-methyl-1h-tetrazole.

    Thioether Formation: The 5-bromo-2-methoxybenzyl alcohol is converted to its corresponding thioether by reacting with a suitable thiol reagent under basic conditions.

    Coupling Reaction: The thioether is then coupled with 1-methyl-1h-tetrazole using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Adjusting reaction conditions such as temperature, solvent, and reaction time to accommodate larger quantities.

    Purification: Employing techniques like recrystallization, column chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The thioether linkage can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: The original thioether or other reduced forms.

Scientific Research Applications

5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole depends on its specific application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways.

    Chemical Reactions: Acts as a reactant or catalyst, facilitating the formation or breaking of chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine oxalate
  • 2-[(5-Bromo-2-methoxybenzyl)thio]acetamide

Uniqueness

5-((5-Bromo-2-methoxybenzyl)thio)-1-methyl-1h-tetrazole is unique due to its combination of a tetrazole ring, brominated methoxybenzyl group, and thioether linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound

Properties

Molecular Formula

C10H11BrN4OS

Molecular Weight

315.19 g/mol

IUPAC Name

5-[(5-bromo-2-methoxyphenyl)methylsulfanyl]-1-methyltetrazole

InChI

InChI=1S/C10H11BrN4OS/c1-15-10(12-13-14-15)17-6-7-5-8(11)3-4-9(7)16-2/h3-5H,6H2,1-2H3

InChI Key

BQXHXCZHXNPJEM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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